Huperzine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Huperzine A is a naturally occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and other Huperzia species . It has been traditionally used in Chinese medicine for its potential therapeutic effects, particularly in treating neurological conditions such as Alzheimer’s disease . This compound is known for its ability to inhibit the enzyme acetylcholinesterase, which leads to increased levels of the neurotransmitter acetylcholine in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Huperzine A can be synthesized through several complex chemical reactions that include cyclization, oxidation, and reduction processes . One method involves the use of a chiral acid to form a chiral acid salt, which is then recrystallized with an organic solvent and desalted with an alkali to obtain optically pure (-)-huperzine A .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Huperzia serrata. The process includes ultrasonic extraction with a tartaric acid solution, followed by filtration, chloroform extraction, and crystallization . This method ensures high purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Huperzine A undergoes various chemical reactions, including cyclization, oxidation, and reduction . These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include chiral acids, organic solvents, and alkalis . The conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed: The major product formed from these reactions is optically pure (-)-huperzine A, which is the active form of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Mechanisms

Huperzine A acts primarily as a reversible inhibitor of acetylcholinesterase, which increases acetylcholine levels in the brain. This action is crucial for enhancing cognitive functions, particularly memory and learning. Beyond its cholinergic effects, this compound exhibits several neuroprotective properties:

- Antioxidant Effects : It reduces oxidative stress by scavenging free radicals and enhancing mitochondrial function, thereby protecting neurons from damage induced by beta-amyloid plaques and other neurotoxins .

- Anti-apoptotic Properties : this compound regulates the expression of apoptotic proteins such as Bcl-2, Bax, P53, and caspase-3, contributing to cell survival in neurodegenerative conditions .

- Neurogenesis : It promotes the upregulation of nerve growth factor and its receptors, facilitating neuronal growth and survival .

Alzheimer's Disease

Numerous studies have demonstrated the efficacy of this compound in improving cognitive function in patients with Alzheimer's disease:

- A systematic review of randomized clinical trials indicated that this compound significantly improved cognitive function as measured by various scales (e.g., Mini-Mental State Examination) compared to placebo .

- Clinical trials have shown that administration of this compound can enhance memory, daily living activities, and overall cognitive performance in Alzheimer's patients without severe side effects .

Vascular Dementia

Research has also highlighted the benefits of this compound in vascular dementia:

- In a study involving 36 patients with vascular dementia, treatment with this compound over six months resulted in notable improvements in cognitive abilities and daily living skills .

- The compound's ability to penetrate the blood-brain barrier effectively allows it to exert its beneficial effects on cognitive deficits associated with vascular dementia .

Other Neuropsychiatric Disorders

Emerging evidence suggests potential applications of this compound in other neuropsychiatric conditions:

- Schizophrenia : Some studies have explored its use for treating cognitive deficits in schizophrenia patients, although results regarding efficacy are mixed due to cholinergic side effects observed in some cases .

- Sleep Disorders : There is preliminary interest in using this compound to address sleep disorders associated with cognitive decline .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- Double-Blind Placebo-Controlled Trial : Involving 103 patients diagnosed with Alzheimer's disease, this trial confirmed significant improvements in memory and cognition after treatment with this compound compared to placebo .

- Long-Term Safety Study : This ongoing study assesses the long-term effects of this compound on cognition and daily functioning in Alzheimer's patients. Preliminary results suggest sustained cognitive benefits without significant adverse effects over extended periods .

- Meta-Analysis Findings : A meta-analysis encompassing 20 randomized clinical trials found that this compound consistently improved cognitive function across various assessment tools while reporting minimal adverse events .

Mecanismo De Acción

Huperzine A exerts its effects primarily by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain . By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing neurotransmission and cognitive function . Additionally, this compound acts as an antagonist of the NMDA receptor, providing further neuroprotective effects .

Comparación Con Compuestos Similares

Huperzine A is often compared with other acetylcholinesterase inhibitors such as galantamine and donepezil . While all these compounds share a similar mechanism of action, this compound is unique due to its natural origin and its additional NMDA receptor antagonistic properties . Other similar compounds include serrat-14-en-3β,21α,29-triol and 5,5′-dihydroxy-2′,4′-dimethoxyflavone-7-O-β-d-(6″-O-Z-p-coumaroyl)-glucopyranoside, which are also derived from Huperzia species .

Propiedades

Key on ui mechanism of action |

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. |

|---|---|

Número CAS |

120786-18-7 |

Fórmula molecular |

C15H18N2O |

Peso molecular |

242.32 g/mol |

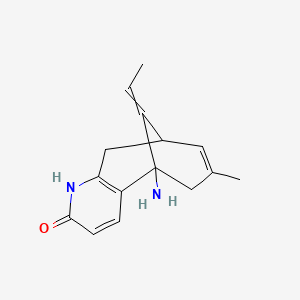

Nombre IUPAC |

(1S,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1 |

Clave InChI |

ZRJBHWIHUMBLCN-BONVTDFDSA-N |

SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

SMILES isomérico |

CC=C1[C@@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |

SMILES canónico |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

melting_point |

217-219 °C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.